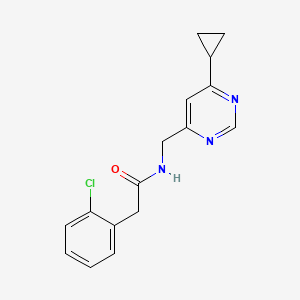

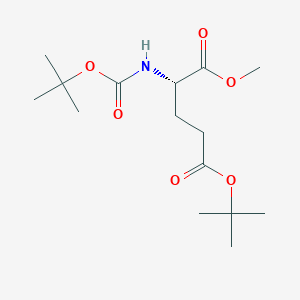

![molecular formula C9H13N3O3 B2377863 Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228156-42-9](/img/structure/B2377863.png)

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .

Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is a saturated bicyclic structure . It’s a compact module that can be readily derivatized with numerous transformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes involve the use of photochemistry to access new building blocks via [2+2] cycloaddition .

科学的研究の応用

Synthesis and Chemical Properties

- Derivatives of ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate have been synthesized for evaluating their antimalarial activities. These compounds show in vitro activity against P. falciparum and antimycobacterium, along with cytotoxic activity against Vero cells (Ningsanont et al., 2003).

- Investigations into the synthesis of ethyl 2-oxabicyclo[2.1.1]hexane derivatives and their reactions demonstrate their potential in creating diverse chemical structures, highlighting their versatility in chemical synthesis (Kirmse & Mrotzeck, 1988).

Application in Organic Synthesis

- Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used in a double rearrangement process in the pyrrolidine-1,2-oxide system, leading to the formation of pentasubstituted pyrroles. This showcases its role in facilitating complex molecular rearrangements (Dehnel & Kanabus‐kaminska, 1987).

- The compound's derivatives are involved in a novel skeletal rearrangement under acidic conditions, forming structurally complex molecules. This highlights its use in synthesizing new molecular frameworks (Kobayashi, Ono, & Kato, 1992).

Biomedical Research

- In biomedical research, derivatives of this compound are synthesized and investigated for their potential as intermediates or active compounds in drug discovery. For example, its use in lipase-catalyzed synthesis demonstrates its role in creating chiral synthons, important in pharmaceutical chemistry (Tsuji, Onishi, & Sakata, 1999).

Innovative Synthetic Approaches

- Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used in exploring new synthetic methodologies, such as in the ultrasonic synthesis and molecular structure study of 1,3-dipolar cycloaddition reactions. This exemplifies its role in advancing synthetic chemistry techniques (Aboelnaga, Hagar, & Soliman, 2016).

作用機序

Target of Action

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that is part of the bicyclo[2.1.1]hexane family Similar compounds have been incorporated into the structure of fungicides like boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf), suggesting potential antifungal activity .

Mode of Action

The exact mode of action of Ethyl 1-(azidomethyl)-2-oxabicyclo[21It’s known that the compound is synthesized through a catalytic method involving intermolecular coupling between olefins and bicyclo[110]butyl (BCB) ketones . This process is catalyzed by SmI2 and operates with SmI2 loadings as low as 5mol%, supported by a radical relay mechanism .

Biochemical Pathways

The product bch ketones, derived from the compound, have been shown to be versatile synthetic intermediates . This suggests that the compound could potentially influence a variety of biochemical pathways, depending on the downstream manipulation of these BCH ketones.

Result of Action

The product bch ketones derived from the compound have been shown to be versatile synthetic intermediates . They have been used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole .

Action Environment

The synthesis of the compound involves the use of photochemistry , suggesting that light conditions could potentially influence the compound’s synthesis and possibly its action.

将来の方向性

特性

IUPAC Name |

ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-14-7(13)8-3-9(4-8,15-6-8)5-11-12-10/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVQZCUHIRLYBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

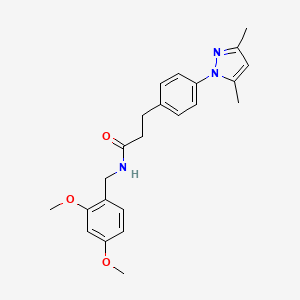

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)

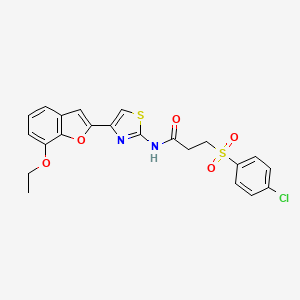

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

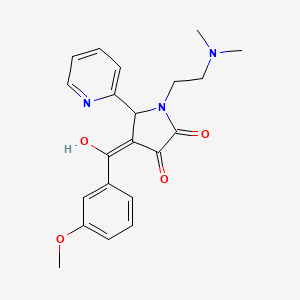

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)